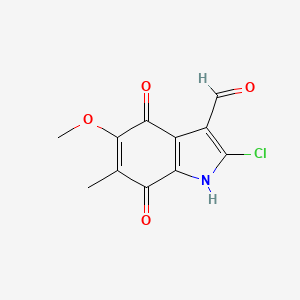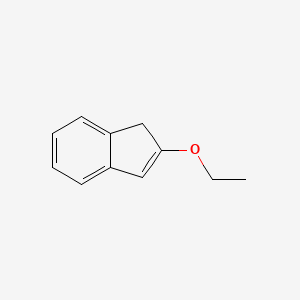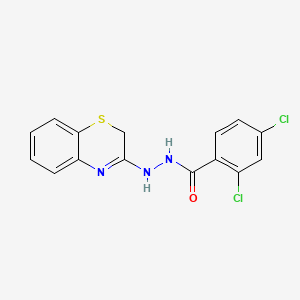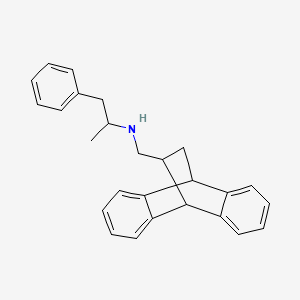
3-Bromo-1-methoxypyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-methoxypyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a bromine atom, a methoxy group, and a pyridinium ion, combined with a perchlorate anion. This unique structure imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methoxypyridin-1-ium perchlorate typically involves the reaction of 3-bromo-1-methoxypyridine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{3-Bromo-1-methoxypyridine} + \text{HClO}_4 \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent, such as acetonitrile or dichloromethane, at room temperature. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques, such as chromatography, to ensure the high quality of the final product.
化学反応の分析
Types of Reactions
3-Bromo-1-methoxypyridin-1-ium perchlorate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridinium ion can be reduced to form pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted pyridinium salts.
Oxidation Reactions: Aldehydes, acids, and other oxidized derivatives.
Reduction Reactions: Pyridine and its derivatives.
科学的研究の応用
3-Bromo-1-methoxypyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including ionic liquids and catalysts.
作用機序
The mechanism of action of 3-Bromo-1-methoxypyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, the bromine atom and methoxy group can participate in hydrogen bonding and electrostatic interactions with target proteins, modulating their activity. Additionally, the perchlorate anion may influence the compound’s solubility and stability, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
3-Bromo-1-methoxypyridine: Lacks the perchlorate anion and has different reactivity and applications.
3-Chloro-1-methoxypyridin-1-ium perchlorate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
1-Methoxypyridin-1-ium perchlorate: Lacks the bromine atom, resulting in distinct reactivity and applications.
Uniqueness
3-Bromo-1-methoxypyridin-1-ium perchlorate is unique due to the presence of both the bromine atom and the perchlorate anion, which impart specific chemical properties and reactivity. This combination makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
特性
CAS番号 |
76856-89-8 |
|---|---|
分子式 |
C6H7BrClNO5 |
分子量 |
288.48 g/mol |
IUPAC名 |
3-bromo-1-methoxypyridin-1-ium;perchlorate |
InChI |
InChI=1S/C6H7BrNO.ClHO4/c1-9-8-4-2-3-6(7)5-8;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
BFJKWFNMCFHQPG-UHFFFAOYSA-M |
正規SMILES |
CO[N+]1=CC=CC(=C1)Br.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14444032.png)







![3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14444080.png)
![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)
![N-[(2'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14444106.png)


